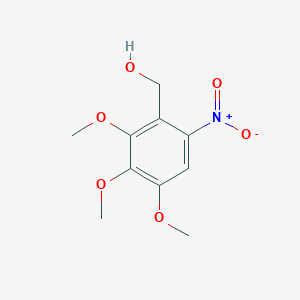
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-methyl-acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylaminomethyl Group: This step involves the reaction of cyclopropylamine with a suitable aldehyde or ketone to form the corresponding imine, followed by reduction to yield the cyclopropylaminomethyl group.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro substituent.
Coupling Reaction: The cyclopropylaminomethyl group is then coupled with the chlorinated phenyl ring through a nucleophilic substitution reaction.
Formation of the N-methyl-acetamide Moiety: Finally, the N-methyl-acetamide group is introduced through an acylation reaction using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A primary aliphatic amine used in organic synthesis and pharmaceutical intermediates.
Arylacetamide Analogs: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-15-13(17)7-9-2-5-12(14)10(6-9)8-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17) |
Clave InChI |
OOOSJKGRVOUWDG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine](/img/structure/B8332548.png)
![1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea](/img/structure/B8332550.png)



![Benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylaminoformate](/img/structure/B8332593.png)


![1-[5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B8332610.png)
